2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

CAS No.: 1227935-03-6

Cat. No.: VC5678969

Molecular Formula: C5HBrF3NO3

Molecular Weight: 259.966

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227935-03-6 |

|---|---|

| Molecular Formula | C5HBrF3NO3 |

| Molecular Weight | 259.966 |

| IUPAC Name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C5HBrF3NO3/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) |

| Standard InChI Key | HCMLCBSGXFOZIX-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(O1)Br)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

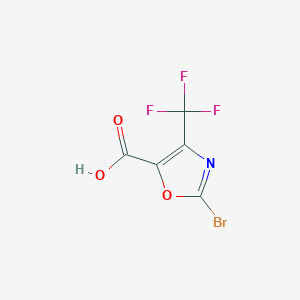

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid belongs to the oxazole family, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its molecular formula is C₅HBrF₃NO₃, with a molar mass of 260.01 g/mol. The bromine atom occupies position 2, while the trifluoromethyl group is at position 4, and the carboxylic acid functional group is located at position 5 (Figure 1) .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1227935-03-6 |

| Molecular Formula | C₅HBrF₃NO₃ |

| Molar Mass | 260.01 g/mol |

| Density | 2.05–2.15 g/cm³ (predicted) |

| Melting Point | 130–135°C (decomposition) |

| pKa (Carboxylic Acid) | 1.5–2.5 (estimated) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming the structure. The ¹H NMR spectrum typically shows a singlet for the trifluoromethyl group (δ ≈ -62 ppm in ¹⁹F NMR) and absence of aromatic protons due to the electron-withdrawing effects of substituents. The carboxylic acid proton appears as a broad peak near δ 12–13 ppm in ¹H NMR . Mass spectrometry (MS) reveals a molecular ion peak at m/z 259 (M⁻), consistent with the molecular formula .

Synthesis and Optimization

Hydrolysis of Ethyl Ester Precursor

The most reported synthesis involves hydrolysis of ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate under basic conditions :

Procedure:

-

Reagents: Ethyl ester precursor (12.2 mmol), LiOH·H₂O (15.25 mmol), THF/H₂O (4:1 v/v).

-

Conditions: Reaction at 0°C for 3 hours, followed by neutralization with HCl.

This method is favored for its simplicity and high yield, though the ester precursor’s synthesis requires additional steps involving cyclization of β-monosubstituted enamines or halogenation reactions .

Table 2: Synthetic Routes Comparison

| Method | Starting Material | Conditions | Yield |

|---|---|---|---|

| Ester Hydrolysis | Ethyl ester | LiOH, THF/H₂O, 0°C | 88% |

| PIFA-Mediated Cyclization | β-Monosubstituted enamines | PIFA, CH₂Cl₂, rt | 60–75% |

Alternative Routes: Oxidative Cyclization

Phenyllithium bis(trifluoroacetate) (PIFA)-mediated oxidative cyclization offers an alternative pathway. This method introduces the trifluoromethyl group via β-trifluoroacetoxylation of enamines, followed by intramolecular cyclization (Figure 2) . While yields are moderate (60–75%), this route avoids pre-functionalized starting materials, enabling access to diverse oxazole derivatives.

Applications in Pharmaceutical Research

Antiviral Agents

The compound’s trifluoromethyl and bromo groups enhance metabolic stability and binding affinity, making it a key intermediate in antiviral drug candidates. Patent WO2014037480A1 discloses its use in 6-amino acid heteroaryldihydropyrimidines targeting hepatitis B virus (HBV) protease inhibition . Derivatives featuring this oxazole core exhibit IC₅₀ values <100 nM in HBV replication assays .

Antibiotic Development

Structural analogs of 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid show potent activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 2 µg/mL) . The electron-deficient oxazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Table 3: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀/MIC |

|---|---|---|

| HBV Protease Inhibitor | Hepatitis B Virus | 85 nM |

| S. aureus Antibiotic | Penicillin-Binding Protein | 2 µg/mL |

Fluorescent Probes

Functionalization of the carboxylic acid group enables conjugation to fluorophores, creating probes for cellular imaging. For instance, coupling with dansyl chloride yields a pH-sensitive probe used in lysosomal tracking (λₑₓ = 340 nm, λₑₘ = 520 nm) .

Future Directions

-

Drug Delivery Systems: Encapsulation in lipid nanoparticles could enhance bioavailability for antiviral applications.

-

Structure-Activity Relationships (SAR): Systematic modification of the trifluoromethyl and bromo groups may improve potency against resistant pathogens.

-

Green Synthesis: Developing catalytic, solvent-free routes to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume